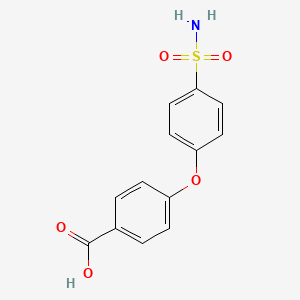
(3S)-3-(3-fluorophenoxy)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-(3-fluorophenoxy)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. The presence of the fluorophenoxy group in this compound adds unique chemical properties, making it valuable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(3-fluorophenoxy)pyrrolidine typically involves the reaction of (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 3-fluorophenol. The reaction is carried out in the presence of a base such as triethylamine and a coupling agent like methanesulfonyl chloride. The reaction conditions usually involve stirring the mixture in dichloromethane at low temperatures (0°C) to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(3-fluorophenoxy)pyrrolidine can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane at 0-20°C for 48 hours.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran at room temperature.
Substitution: Methanesulfonyl chloride and triethylamine in dichloromethane at 0°C to room temperature.
Major Products
The major products formed from these reactions include ketones, aldehydes, amines, and substituted pyrrolidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3S)-3-(3-fluorophenoxy)pyrrolidine has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of (3S)-3-(3-fluorophenoxy)pyrrolidine involves its interaction with specific molecular targets and pathways. The fluorophenoxy group enhances the compound’s binding affinity to certain enzymes and receptors, leading to modulation of their activity. The pyrrolidine ring provides structural rigidity and contributes to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (S)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate
- (3S)-3-(Difluoromethyl)pyrrolidine hydrochloride
- (3S)-3-(4-Fluorophenoxy)pyrrolidine
Uniqueness
(3S)-3-(3-fluorophenoxy)pyrrolidine is unique due to the presence of the 3-fluorophenoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to specific targets, making it a valuable tool in drug discovery and development.
Properties
Molecular Formula |
C10H12FNO |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
(3S)-3-(3-fluorophenoxy)pyrrolidine |
InChI |
InChI=1S/C10H12FNO/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10/h1-3,6,10,12H,4-5,7H2/t10-/m0/s1 |
InChI Key |
AKHGRTYTFZRUHJ-JTQLQIEISA-N |
Isomeric SMILES |
C1CNC[C@H]1OC2=CC(=CC=C2)F |
Canonical SMILES |
C1CNCC1OC2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(3S,4R,6R)-3-ethyl-6-[(1S,2R,5R,7R,8R,10S,11S,14R,15R)-8-methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]-2-methylheptan-4-ol](/img/structure/B13451072.png)




![(3R,4S,5S,6R)-2-[4-(2-hydroxyethyl)-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13451105.png)



